1-(Chloromethyl)-2-(dichloromethyl)benzene
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Overview
Description
1-(Chloromethyl)-2-(dichloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3 It is a derivative of benzene, where the benzene ring is substituted with one chloromethyl group and one dichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-2-(dichloromethyl)benzene can be synthesized through the chloromethylation of toluene derivatives. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-(dichloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and dichloromethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium methoxide, ammonia) in polar solvents such as methanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of toluene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-(dichloromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-2-(dichloromethyl)benzene exerts its effects involves the reactivity of its chloromethyl groups. These groups can form reactive intermediates such as carbocations, which can then interact with various molecular targets. The pathways involved may include nucleophilic substitution, where the compound reacts with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-4-(dichloromethyl)benzene
- 1,3-Dichloro-5-(chloromethyl)benzene
Uniqueness
1-(Chloromethyl)-2-(dichloromethyl)benzene is unique due to the specific positioning of its chloromethyl and dichloromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-(chloromethyl)-2-(dichloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFOWKFRVQFTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556995 |
Source
|
Record name | 1-(Chloromethyl)-2-(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30293-58-4 |
Source
|
Record name | 1-(Chloromethyl)-2-(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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